molecular formula C5H5F7O B3039758 (2S)-3,3,4,4,5,5,5-heptafluoropentan-2-ol CAS No. 1313024-90-6

(2S)-3,3,4,4,5,5,5-heptafluoropentan-2-ol

Cat. No.: B3039758
CAS No.: 1313024-90-6
M. Wt: 214.08 g/mol
InChI Key: RBPHBIMHZSTIDT-REOHCLBHSA-N
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Description

(2S)-3,3,4,4,5,5,5-heptafluoropentan-2-ol: is a fluorinated alcohol compound characterized by the presence of seven fluorine atoms attached to a pentane backbone. This compound is of interest due to its unique chemical properties, which include high electronegativity and stability imparted by the fluorine atoms. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3,3,4,4,5,5,5-heptafluoropentan-2-ol typically involves the fluorination of suitable precursors. One common method is the fluorination of pentan-2-ol using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced fluorinating agents and catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (2S)-3,3,4,4,5,5,5-heptafluoropentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the alcohol group to an alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Chemistry: In chemistry, (2S)-3,3,4,4,5,5,5-heptafluoropentan-2-ol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced stability and reactivity.

Biology: The compound is used in biological research to study the effects of fluorinated molecules on biological systems. Its high electronegativity and stability make it a useful tool for probing biochemical pathways and interactions.

Medicine: In medicine, this compound is investigated for its potential use in drug development

Properties

IUPAC Name

(2S)-3,3,4,4,5,5,5-heptafluoropentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F7O/c1-2(13)3(6,7)4(8,9)5(10,11)12/h2,13H,1H3/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPHBIMHZSTIDT-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C(C(F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50895185
Record name (2S)-3,3,4,4,5,5,5-Heptafluoropentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313024-90-6
Record name (2S)-3,3,4,4,5,5,5-Heptafluoropentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50895185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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